2-chloro-N,N-bis(3-methylbutyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N,N-bis(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO/c1-10(2)5-7-14(12(15)9-13)8-6-11(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTCQTDZEHPOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368396 | |
| Record name | 2-Chloro-N,N-bis(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100395-94-6 | |
| Record name | 2-Chloro-N,N-bis(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of Bis(3-methylbutyl)amine
The most straightforward method involves the reaction of bis(3-methylbutyl)amine with chloroacetyl chloride in an aprotic solvent. This exothermic process requires careful temperature control to minimize side reactions such as hydrolysis of the chloroacetyl chloride or over-alkylation.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
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Base: Triethylamine (TEA) or sodium hydroxide neutralizes HCl generated during the reaction.
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Temperature: 0–5°C initially, gradually warming to room temperature to ensure completion.
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Stoichiometry: A 10–15% molar excess of chloroacetyl chloride ensures complete consumption of the amine.
Mechanism:
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The intermediate collapses, releasing HCl and forming the acetamide bond.
Example Protocol:
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Dissolve bis(3-methylbutyl)amine (1.0 mol) in DCM (500 mL) under nitrogen.
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Cool to 0°C and add TEA (2.2 mol) dropwise.
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Slowly add chloroacetyl chloride (1.1 mol) while maintaining the temperature below 5°C.
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Stir for 12 hours at room temperature.
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Quench with ice-cold water, extract with DCM, and dry over anhydrous Na₂SO₄.
Stepwise Alkylation-Acylation Approach
For laboratories lacking access to pre-synthesized bis(3-methylbutyl)amine, a two-step process may be employed:
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Alkylation of Ammonia:
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Acylation:
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Proceed as in Section 1.1 with the synthesized amine.
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Challenges:
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Isolating the intermediate amine requires distillation or chromatography due to competing mono- and tri-alkylation by-products.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance safety and efficiency, industrial processes often employ continuous flow reactors:
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Advantages:
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Precise temperature control minimizes thermal degradation.
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Reduced solvent usage and waste generation.
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Parameters:
Scalability Data:
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Yield (%) | 78 | 82 | 85 |
| Throughput (kg/day) | 0.5 | 50 | 500 |
| Purity (%) | 95 | 97 | 99 |
Purification and Isolation
Ion Exchange Chromatography
Post-reaction mixtures often contain unreacted amine, HCl, and oligomeric by-products. A tandem resin system ensures high purity:
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Cation Exchange Resin (e.g., AmberJet 1200H):
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Anion Exchange Resin (e.g., Diaion Relite MG1):
Protocol:
Crystallization
Product isolation via crystallization from ethanol/water mixtures (1:3 v/v) yields colorless crystals with >99% purity:
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Cooling Rate: 0.5°C/min to prevent oiling out.
Analytical Characterization
Key Metrics:
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Melting Point: 89–91°C (lit. 90°C).
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¹H NMR (400 MHz, CDCl₃): δ 1.00 (d, 12H, CH(CH₃)₂), 1.45 (m, 4H, CH₂CH(CH₃)₂), 3.30 (s, 2H, NCH₂), 4.10 (s, 2H, ClCH₂CO).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, primary or secondary amines, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include N,N-bis(3-methylbutyl)acetamide derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include N-oxides or other oxidized forms of the compound.
Reduction: Products include alcohols or amines derived from the reduction of the carbonyl group.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
Research has indicated that derivatives of acetamides, including compounds similar to 2-chloro-N,N-bis(3-methylbutyl)acetamide, exhibit antiviral activity. They are being investigated for their potential to inhibit viral replication mechanisms, particularly against herpes viruses such as cytomegalovirus and herpes simplex virus . The structural characteristics of such compounds allow them to interfere with viral DNA polymerases, which are critical for viral replication.
Pharmaceutical Formulations:
The compound may also serve as an intermediate in the synthesis of pharmaceuticals. Its chlorinated structure can facilitate various substitution reactions that are essential for developing new therapeutic agents. For instance, modifications can lead to compounds with enhanced bioactivity or reduced toxicity profiles compared to existing antiviral drugs .
Agrochemical Applications
Pesticide Development:
this compound is being explored for its potential use in developing novel pesticides. The compound's ability to act on specific biochemical pathways in pests can lead to effective pest management solutions while minimizing environmental impact. Research into its efficacy against agricultural pests is ongoing, focusing on its mode of action and potential resistance development in target species .
Chemical Intermediate
Synthesis of Other Compounds:
As a versatile chemical intermediate, this compound can be utilized in the synthesis of various organic compounds. Its chlorinated nature allows for nucleophilic substitution reactions, making it valuable in producing more complex molecules used in different industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(3-methylbutyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical and chemical properties of 2-chloro-N,N-bis(3-methylbutyl)acetamide and related compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP | Key Structural Features |
|---|---|---|---|---|---|---|---|
| This compound | 100395-94-6 | C₁₂H₂₄ClNO | 233.78 | Not reported | Not reported | ~3.5* | Branched aliphatic (3-methylbutyl) |
| 2-Chloro-N,N-bis(2-methylpropyl)acetamide | 5326-82-9 | C₁₀H₂₀ClNO | 205.72 | Not reported | Not reported | ~2.8* | Branched aliphatic (isobutyl) |
| N,N-Dibenzyl-2-chloroacetamide | 2567-51-3 | C₁₆H₁₆ClNO | 273.76 | 432.1 | 1.181 | 3.45 | Aromatic (benzyl) substituents |
| 2-Chloro-N,N-bis(2-methoxyethyl)acetamide | 10263-25-9 | C₈H₁₆ClNO₃ | 209.67 | Not reported | Not reported | ~0.5* | Polar methoxyethyl groups |
| 2-Chloro-N-(3-fluorophenyl)acetamide | 350-81-2 | C₈H₇ClFNO | 187.60 | Not reported | Not reported | ~2.1* | Fluorinated aromatic substituent |
*Estimated based on substituent contributions.
Key Observations:
- Branching vs. Aromaticity : The bis(3-methylbutyl) and bis(isobutyl) derivatives exhibit higher lipophilicity (LogP ~2.8–3.5) compared to the polar methoxyethyl analog (LogP ~0.5) . The dibenzyl derivative (LogP 3.45) combines aromatic hydrophobicity with moderate polarity due to the amide group .
- Molecular Weight : Bulky substituents like benzyl or 3-methylbutyl increase molecular weight significantly, influencing solubility and diffusion properties.
- Boiling Points : The dibenzyl derivative has an exceptionally high boiling point (432.1°C), attributed to strong π-π interactions and molecular rigidity .
Research Findings
- Biological Activity : Fluorinated derivatives (e.g., 2-chloro-N-(3-fluorophenyl)acetamide) show enhanced bioactivity in pesticidal applications due to fluorine’s electronegativity and metabolic stability .
- Thermal Stability : The dibenzyl derivative’s high boiling point (432.1°C) suggests suitability for high-temperature reactions .
Biological Activity
2-Chloro-N,N-bis(3-methylbutyl)acetamide, a chlorinated acetamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 100395-94-6
- Molecular Formula : C10H18ClN
- Molecular Weight : 201.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's structure allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular signaling.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Cytotoxicity : Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability with an IC50 value of approximately 25 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli. The study concluded that the compound could be a candidate for developing new antimicrobial agents .
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Study 2: Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased the levels of TNF-α and IL-6 cytokines compared to control groups, suggesting its utility in managing inflammatory conditions .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 400 |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that this compound may exhibit acute toxicity if ingested, with an LD50 value suggesting caution in handling and application . Further studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Q. What spectroscopic methods are most effective for characterizing the structure of 2-chloro-N,N-bis(3-methylbutyl)acetamide?
The compound can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
- IR spectroscopy identifies functional groups: C=O stretching (~1650–1700 cm⁻¹), C-Cl (~550–750 cm⁻¹), and N-H bending (if present, ~1500–1600 cm⁻¹) .
- ¹H NMR reveals chemical environments of protons: the methyl groups in the 3-methylbutyl substituents appear as multiplet signals (~0.8–1.6 ppm), while the CH₂ adjacent to the carbonyl group resonates at ~3.2–3.8 ppm. ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) and chlorinated carbon (~45 ppm) .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves the reaction of chloroacetyl chloride with bis(3-methylbutyl)amine under controlled conditions:
Dissolve bis(3-methylbutyl)amine in anhydrous dichloromethane.
Add chloroacetyl chloride dropwise at 0–5°C with stirring.
Maintain reaction at room temperature for 4–6 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the chloroacetamide group .
Advanced Research Questions
Q. How can metabolic pathways of this compound be analyzed in hepatic microsomes?
Use in vitro incubation assays with human or rat liver microsomes :
Incubate the compound with NADPH-regenerating systems at 37°C.
Terminate reactions at timed intervals using ice-cold acetonitrile.
Analyze metabolites via LC-MS/MS with a C18 column and electrospray ionization (ESI).
Key metabolites may include dealkylated products (e.g., mono-methylbutyl derivatives) and glutathione conjugates formed via cytochrome P450-mediated oxidation .
Q. How do Hirshfeld surface analyses elucidate intermolecular interactions in this compound crystals?
Hirshfeld surfaces quantify close-contact interactions:
- Cl…H contacts (8–12% of surface area) dominate due to the chloroacetamide group.
- C-H…O interactions (5–7%) from the carbonyl oxygen and alkyl chains stabilize the crystal lattice.
- Fingerprint plots (derived from CrystalExplorer) differentiate dispersive (C-H) and polar (Cl…H) interactions. This method is critical for predicting solubility and stability .
Q. What experimental designs assess the environmental persistence and degradation products of this compound?
Conduct hydrolysis, photolysis, and microbial degradation studies :
- Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via HPLC.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; analyze by GC-MS.
- Soil microbial degradation : Use ¹⁴C-labeled compound in soil microcosms; quantify mineralization (¹⁴CO₂) and bound residues.
Degradation products often include 2-chloroacetic acid and bis(3-methylbutyl)amine .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?
Key strategies include :
- Substituent modification : Replace chloro with fluorinated groups to enhance metabolic stability.
- Conformational analysis : Use X-ray crystallography (e.g., SHELXL ) to determine dihedral angles between the acetamide core and substituents.
- In vitro assays : Test derivatives for target binding (e.g., enzyme inhibition) and cytotoxicity. For example, introducing aryl groups (as in AKM-2 derivatives) improved analgesic activity in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
